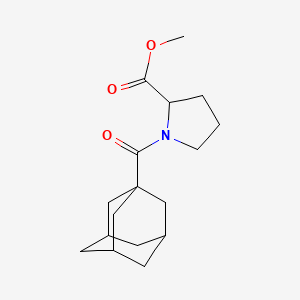

methyl 1-(1-adamantylcarbonyl)prolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-21-15(19)14-3-2-4-18(14)16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYHWUMTXBZTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for Methyl 1 1 Adamantylcarbonyl Prolinate and Stereochemical Control

Retrosynthetic Analysis and Precursor Identification for Adamantyl and Prolinate Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For methyl 1-(1-adamantylcarbonyl)prolinate, the most logical disconnection is at the amide bond, as this is a reliable bond-forming reaction in synthetic organic chemistry. amazonaws.com This primary disconnection (a C-N bond cleavage) identifies two key synthons: an acyl cation equivalent for the adamantane (B196018) portion and a prolinate anion equivalent.

These idealized synthons correspond to practical synthetic precursors. amazonaws.comyoutube.comyoutube.com

Adamantyl Precursor : The electrophilic adamantyl synthon points to 1-adamantanecarboxylic acid or its more reactive derivatives, such as 1-adamantanecarbonyl chloride . 1-Adamantanecarboxylic acid can be synthesized through various methods, including the carboxylation of adamantane using formic acid and sulfuric acid. orgsyn.org

Prolinate Precursor : The nucleophilic prolinate synthon is derived from the amino acid L-proline (or its D-enantiomer). For the target molecule, the required precursor is methyl prolinate . This is typically used as its hydrochloride salt to improve stability and handling.

A secondary disconnection involves breaking the ester bond of methyl prolinate, which retrosynthetically leads back to L-proline and methanol (B129727). youtube.com This analysis establishes the fundamental building blocks for the synthesis as 1-adamantanecarboxylic acid and L-proline.

Classical Organic Synthesis Approaches to the Core Structure

The forward synthesis, guided by the retrosynthetic analysis, involves two main stages: the preparation of the proline ester and its subsequent acylation with the adamantane moiety.

The esterification of proline is a fundamental step to protect the carboxylic acid functional group and prevent its participation in the subsequent amide bond formation. Several methods have been established for this transformation. nih.gov

One common and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This system generates HCl in situ, which catalyzes the esterification. nih.govsciencemadness.org This procedure is noted for its mild conditions and good to excellent yields across a range of amino acids. nih.gov

Another classical approach is the Fischer-Speier esterification, which involves bubbling dry hydrogen chloride gas through a suspension of the amino acid in the corresponding alcohol (in this case, methanol). sciencemadness.org While effective, this method requires the handling of gaseous HCl. The product, methyl prolinate hydrochloride, is typically isolated after evaporation of the solvent and precipitation. sciencemadness.org

Table 1: Comparison of Selected Esterification Methods for Amino Acids

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| TMSCl-Methanol | L-Proline, TMSCl, Methanol | Room Temperature | Good to Excellent | nih.gov |

| Fischer Esterification | L-Proline, Methanol, HCl (gas) | Suspension, Bubbling gas | Not specified | sciencemadness.org |

| Thionyl Chloride | L-Proline, Methanol, Thionyl Chloride | 0 °C to Room Temp. | 93% (for benzyl (B1604629) ester) | chemicalbook.com |

Table data is illustrative of general amino acid esterification methods.

With methyl prolinate hydrochloride in hand, the next step is the acylation of the secondary amine of the proline ring. To facilitate this reaction, the carboxylic acid of the adamantane moiety must be activated. A highly effective method is to convert 1-adamantanecarboxylic acid into its corresponding 1-adamantanecarbonyl chloride . This can be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride is highly reactive and readily couples with the proline ester.

The acylation is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction and to free the amine of methyl prolinate from its hydrochloride salt. This type of acylation, known as the Schotten-Baumann reaction, is a widely used method for forming amides from acyl chlorides and amines. researchgate.net

As an alternative to the acyl chloride method, direct coupling of 1-adamantanecarboxylic acid with methyl prolinate can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for amide bond formation under milder conditions.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). In a typical procedure, the carboxylic acid, the amine (prolinate ester), and the coupling reagent are mixed in an appropriate aprotic solvent like dichloromethane (B109758) (DCM). The reaction drives the dehydration of the two components to form the amide bond.

Table 2: Common Coupling Reagents for Amide Bond Synthesis

| Reagent Class | Example Reagent | Byproduct | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | DCU (Dicyclohexylurea) | Potent, but byproduct can be difficult to remove. |

| Phosphonium Salts | BOP, PyBOP | HOBt/Phosphine Oxide | High efficiency, suppressed racemization. |

| Uronium/Guanidinium | HBTU, HATU | Tetramethylurea | Fast reaction rates, widely used in solid-phase synthesis. |

The choice of catalyst or coupling reagent can be critical to optimize yield and minimize side reactions, particularly racemization at the chiral center of the proline. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in DCC-mediated couplings to suppress this racemization and improve reaction efficiency.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic approaches offer a powerful alternative for the stereoselective synthesis of chiral compounds. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly well-suited for the kinetic resolution of racemic mixtures or the asymmetric acylation of prochiral substrates. nih.govjocpr.comunits.it

In the context of this compound, a potential chemoenzymatic strategy would involve the lipase-catalyzed kinetic resolution of a racemic mixture of proline methyl ester through acylation with an adamantyl-based acyl donor. The enzyme would selectively acylate one enantiomer of the proline ester, leaving the other unreacted. This would allow for the separation of the acylated product from the unreacted enantiomer. The enantioselectivity of lipases can be very high, often leading to products with excellent enantiomeric excess. nih.gov

The choice of lipase (B570770) is critical for the success of such a resolution. Different lipases exhibit varying substrate specificities and enantioselectivities. nih.gov A screening of commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, or Pseudomonas cepacia, would be necessary to identify the most effective biocatalyst for this specific transformation. nih.govjocpr.com

Factors influencing the enzymatic reaction include the nature of the solvent (often a non-polar organic solvent to favor synthesis over hydrolysis), water activity, temperature, and the nature of the acyl donor. units.it

A hypothetical screening of lipases for the kinetic resolution could yield results similar to those presented in the table below.

| Entry | Lipase Source | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |

|---|---|---|---|---|---|

| 1 | Candida antarctica Lipase B (CALB) | Hexane | 48 | >99 | 92 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Toluene | 52 | 95 | >99 |

| 3 | Rhizomucor miehei Lipase (RML) | Diisopropyl ether | 45 | 85 | 68 |

| 4 | Porcine Pancreatic Lipase (PPL) | Hexane | 30 | 60 | 43 |

Purification and Isolation Techniques for Research-Grade Purity

The purification of this compound to research-grade purity requires the removal of unreacted starting materials, coupling agents, byproducts, and, most importantly, the undesired diastereomer.

Chromatographic Methods: Column chromatography is the most common technique for separating diastereomers of N-acyl amino acid esters. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be an effective tool for both analytical and preparative-scale separation of diastereomers. nih.gov Chiral HPLC, using a chiral stationary phase, can be used to determine the enantiomeric purity of the final product if a racemic starting material was used. scilit.comsigmaaldrich.commst.edu

Recrystallization: If the desired diastereomer is a crystalline solid and the diastereomeric excess is sufficiently high after the initial reaction, recrystallization can be a highly effective method for purification. The principle behind this technique is the difference in solubility between the desired diastereomer and the impurities (including the other diastereomer) in a given solvent system. A careful selection of the solvent or solvent mixture is crucial for successful purification by recrystallization.

The following table outlines a potential purification strategy for this compound.

| Purification Step | Technique | Stationary/Mobile Phase or Solvent | Outcome |

|---|---|---|---|

| 1 | Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate Gradient | Separation of diastereomers, removal of non-polar impurities. |

| 2 | Recrystallization | Ethanol/Water | Enhancement of diastereomeric and chemical purity. |

| 3 | Preparative RP-HPLC | C18 Column / Acetonitrile:Water Gradient | Isolation of highly pure diastereomer for analytical standards. |

Advanced Spectroscopic and Structural Characterization of Methyl 1 1 Adamantylcarbonyl Prolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of methyl 1-(1-adamantylcarbonyl)prolinate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their local chemical environment. The spectrum is characterized by distinct regions corresponding to the adamantyl cage, the proline ring, and the methyl ester group.

The adamantyl group exhibits three characteristic signals: a broad singlet for the six equivalent methylene (B1212753) protons (δ-CH₂), a broad singlet for the six bridgehead methine protons (γ-CH), and another broad singlet for the three methine protons adjacent to the carbonyl group (β-CH). The proline ring protons appear as a set of complex multiplets due to their diastereotopic nature and spin-spin coupling. The α-proton (Hα), adjacent to both the nitrogen and the ester carbonyl, is typically found downfield. The methyl protons of the ester group appear as a sharp singlet, usually around 3.7 ppm. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Adamantyl-CH | ~2.05 | br s | 3H |

| Adamantyl-CH₂ | ~1.70-1.80 | m | 12H |

| Proline-Hα | ~4.50 | dd | 1H |

| Proline-Hβ, Hγ, Hδ | ~1.90-2.30, 3.60-3.80 | m | 6H |

| OCH₃ | ~3.73 | s | 3H |

| Note: Predicted values are based on typical chemical shifts for adamantane (B196018) and proline derivatives. organicchemistrydata.orgresearchgate.net Exact values may vary based on solvent and experimental conditions. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the two carbonyl carbons (amide and ester), the carbons of the adamantyl cage, the proline ring carbons, and the methyl ester carbon. organicchemistrydata.org

The amide carbonyl carbon is typically observed around 175-178 ppm, while the ester carbonyl appears slightly upfield at approximately 172-174 ppm. researchgate.net The quaternary carbon of the adamantyl group attached to the carbonyl is found around 40 ppm. The various CH and CH₂ groups of the adamantyl cage produce signals in the 28-40 ppm range. researchgate.net The proline carbons (Cα, Cβ, Cγ, Cδ) and the methoxy (B1213986) carbon (OCH₃) have characteristic shifts that confirm the integrity of this portion of the molecule. hmdb.caspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Amide C=O | ~176.5 |

| Ester C=O | ~173.0 |

| Proline Cα | ~59.0 |

| Proline Cδ | ~47.0 |

| Proline Cβ | ~30.0 |

| Proline Cγ | ~25.0 |

| Adamantyl C (quaternary) | ~40.5 |

| Adamantyl CH | ~38.9 |

| Adamantyl CH₂ | ~36.4 |

| Adamantyl CH₂ | ~28.2 |

| OCH₃ | ~52.5 |

| Note: Predicted values are based on known data for similar functional groups and structures. organicchemistrydata.orgresearchgate.netresearchgate.nethmdb.ca |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's complex structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the proline ring, confirming the sequence of Hα through Hδ protons. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the proline Hα signal at ~4.50 ppm to the Cα signal at ~59.0 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. It is crucial for establishing the connectivity between the major fragments of the molecule. Key correlations would include the one between the adamantyl β-protons and the amide carbonyl carbon, and the correlation between the proline Hα and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides critical insights into the molecule's 3D conformation and the relative orientation of the bulky adamantyl group with respect to the proline ring.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high accuracy, which serves to confirm its elemental composition. nih.gov For this compound (C₁₇H₂₅NO₃), the calculated monoisotopic mass is 291.1834 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated value would provide unequivocal confirmation of the molecular formula. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum gives structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would include:

Cleavage of the amide bond, resulting in an adamantylcarbonyl cation ([C₁₁H₁₅O]⁺, m/z = 163.11) and a methyl prolinate fragment.

Loss of the methoxy group (-OCH₃) from the parent ion.

Fragmentation of the adamantyl cage itself, a characteristic pattern for adamantane-containing compounds. nist.gov

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₅NO₃ |

| Calculated Monoisotopic Mass | 291.1834 Da |

| Key Fragment (Adamantylcarbonyl) | [C₁₁H₁₅O]⁺ |

| m/z of Key Fragment | 163.1123 Da |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorption bands corresponding to its carbonyl groups. A strong band around 1735-1750 cm⁻¹ can be assigned to the C=O stretching vibration of the methyl ester. A separate, strong absorption band, typically between 1630-1660 cm⁻¹, corresponds to the C=O stretch of the tertiary amide group. Additionally, the spectrum shows characteristic C-H stretching vibrations for the aliphatic adamantyl and proline moieties just below 3000 cm⁻¹. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. As this compound lacks extensive conjugated π-systems or strong chromophores, it is not expected to show significant absorption in the visible region. It would likely exhibit weak absorption bands in the UV region (around 210-230 nm) corresponding to the n→π* electronic transitions of the amide and ester carbonyl groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

An X-ray diffraction analysis would determine:

Precise Bond Lengths and Angles: Confirming the geometric parameters of the entire molecule.

Proline Ring Conformation: Revealing whether the five-membered proline ring adopts an "envelope" or "twist" conformation, which has implications for its biological mimicry.

Amide Bond Geometry: Defining the planarity of the amide bond and the rotational barrier around the C-N bond.

Molecular Conformation: Elucidating the spatial orientation of the bulky adamantyl group relative to the plane of the proline ring. researchgate.netresearchgate.net

Intermolecular Interactions: Identifying how molecules pack in the crystal lattice, revealing any hydrogen bonding or van der Waals interactions that stabilize the solid-state structure. irb.hr

Analysis of related structures, such as (1-adamantyl)methyl-1-adamantanecarboxylate, shows that bulky adamantane groups significantly influence crystal packing, sometimes leading to disordered structures. researchgate.netirb.hr

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules like proline derivatives. The CD spectrum of a proline-containing molecule is highly sensitive to the conformation of the pyrrolidine (B122466) ring and the cis/trans isomerism of the tertiary amide bond formed between the N-acyl group and the proline nitrogen.

For proline derivatives, the CD spectrum often reveals characteristic signatures. For instance, peptides containing proline may adopt a polyproline II (PPII) helix conformation, which gives rise to a distinct CD spectrum with a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net The presence of different substituents on the proline ring can modulate the main chain conformation and, consequently, the CD signature. nih.gov

In the case of this compound, the large and rigid adamantyl group is expected to exert significant steric influence on the molecule's conformation. This could favor a specific rotamer of the N-acyl group and influence the puckering of the proline ring. The resulting CD spectrum would reflect this preferred conformation. It is also possible that the bulky adamantyl group could restrict the conformational freedom of the molecule, leading to a more defined CD spectrum compared to proline derivatives with smaller N-acyl groups.

Furthermore, the solvent environment can play a crucial role in the conformational preferences and, therefore, the CD spectrum of proline derivatives. rsc.org Studies on related molecules have shown that the polarity of the solvent can affect the equilibrium between different conformers. nih.gov Therefore, a comprehensive CD analysis of this compound would likely involve measurements in various solvents to fully characterize its chiroptical properties.

A hypothetical CD spectrum for this compound, based on common proline derivatives, might exhibit the following characteristics:

| Wavelength (nm) | Expected Ellipticity | Associated Conformation |

| ~204 | Negative | Polyproline II-like |

| ~228 | Positive (weak) | Polyproline II-like |

This table is illustrative and based on data for proline-containing peptides. researchgate.net The exact positions and intensities of the CD bands for this compound would need to be determined experimentally.

Conformational Analysis via Integrated Spectroscopic and Computational Methods

A detailed understanding of the three-dimensional structure of this compound can be achieved through a combination of spectroscopic techniques and computational modeling. This integrated approach is essential for characterizing the complex conformational landscape of N-acylproline derivatives, which includes ring puckering and cis/trans amide bond isomerism. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable experimental data on the molecule's conformation in solution. nih.gov For instance, ³JHH coupling constants from NMR can give insights into the dihedral angles of the proline ring, while IR spectroscopy can probe the vibrational modes of the amide and ester groups, which are sensitive to conformation. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule and identifying stable conformers. rsc.org By calculating the theoretical spectroscopic parameters for these conformers, a direct comparison with experimental data can be made, allowing for the assignment of the observed spectra to specific molecular structures. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the electronic interactions, such as hyperconjugation and steric effects, that govern the conformational preferences. nih.gov

For analogous N-acylproline esters, studies have shown that the conformational equilibrium is influenced by a balance of these electronic and steric factors. nih.gov In this compound, the exceptionally bulky adamantyl group attached to the proline nitrogen is expected to play a dominant role in determining the molecule's preferred conformation. The steric hindrance imposed by the adamantyl moiety would likely influence the rotational barrier of the Ac-Pro peptide bond and could favor the trans conformation of the amide bond, as the cis conformation would lead to significant steric clashes.

A summary of the integrated approach used for conformational analysis of related proline derivatives is presented below:

| Technique | Information Gained | Key Findings in Related Proline Derivatives |

| NMR Spectroscopy | Dihedral angles (from ³JHH), cis/trans isomer populations | Excellent agreement between experimental coupling constants and theoretical calculations for L-proline methyl ester and its N-acetylated derivative. nih.gov |

| IR Spectroscopy | Vibrational modes of functional groups | No significant variation in conformer populations with changing solvents for L-proline methyl ester and its N-acetylated derivative. nih.gov |

| DFT Calculations | Geometries and relative energies of conformers | Identification of stable conformers and their relative populations. rsc.orgnih.gov |

| NBO Analysis | Hyperconjugative and steric interactions | Hyperconjugative interactions stabilize the most populated conformer of L-proline methyl ester, while both hyperconjugative and steric effects are important for its N-acetylated derivative. nih.gov |

The conformational analysis of this compound would likely reveal a strong preference for a limited set of conformations due to the steric demands of the adamantyl group. This could have significant implications for its chemical reactivity and biological activity.

Computational and Theoretical Investigations of Methyl 1 1 Adamantylcarbonyl Prolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand molecular orbitals and electrostatic potentials, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For methyl 1-(1-adamantylcarbonyl)prolinate, DFT calculations, often using a basis set like B3LYP/6-31G+(d,p), can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

The analysis of molecular orbitals also indicates the distribution of electron density. For instance, in similar compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution is key to predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. nih.gov These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govresearchgate.net The negative regions, often found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive regions, usually around hydrogen atoms, are prone to nucleophilic attack. nih.govnih.gov For this compound, the carbonyl oxygen atoms of the ester and amide groups would be expected to exhibit significant negative electrostatic potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Conformational Landscape Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations, or energy minima, on the potential energy surface. For a molecule like this compound, which has several rotatable bonds, this analysis is crucial for understanding its preferred shapes.

Computational methods can systematically rotate the flexible bonds and calculate the corresponding energy, a process known as a potential energy scan. sci-hub.se This allows for the identification of the lowest energy conformer, which is the most stable and likely the most populated conformation at equilibrium. sci-hub.se Understanding the conformational landscape is essential because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target.

Molecular Docking Studies for Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target. nih.govresearchgate.net

Prediction of Binding Modes and Active Site Characterization

Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein. nih.govresearchgate.netconicet.gov.ar The process involves placing the ligand in various orientations and conformations within the binding pocket and evaluating the interactions. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.netnih.gov

For adamantyl derivatives, hydrophobic interactions with the bulky adamantane (B196018) cage are often a predominant feature of their binding. nih.govresearchgate.net In the case of this compound, the adamantyl group would likely seek out a hydrophobic pocket within the active site of a target protein. The proline ring and the carbonyl groups could participate in hydrogen bonding or other polar interactions. nih.govresearchgate.net The characterization of these interactions provides a structural basis for the ligand's affinity and selectivity for a particular target. nih.govresearchgate.net

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU89 | Hydrophobic | 3.8 |

| VAL112 | Hydrophobic | 4.1 |

| TYR150 | Hydrogen Bond (with carbonyl oxygen) | 2.9 |

| SER198 | Hydrogen Bond (with ester oxygen) | 3.2 |

Note: This table presents a hypothetical binding mode as predicted by molecular docking.

Scoring Functions and Binding Affinity Prediction

A key component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity between the ligand and the target. nih.gov Scoring functions can be based on force fields, empirical data, or knowledge-based potentials. nih.gov The score provides a ranking of the different docked poses, with the lowest score typically indicating the most favorable binding mode. nih.gov

While scoring functions are powerful for predicting binding poses, the accurate prediction of absolute binding affinities remains a challenge. nih.gov However, they are very effective in ranking potential ligands and prioritizing them for further experimental testing. nih.gov The predicted binding affinity for this compound would be compared to that of other known ligands for a particular target to gauge its potential potency.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability within Macromolecular Systems

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand like this compound and its target protein behave in a solvated environment. nih.gov

These simulations are crucial for understanding the conformational flexibility of both the ligand and the protein upon binding. nih.gov They can show how the protein structure might adapt to accommodate the ligand, a phenomenon known as induced fit. nih.gov MD simulations also allow for the assessment of the stability of the predicted binding mode from molecular docking. nih.gov By monitoring the interactions and the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can determine if the complex is stable. nih.gov

For this compound, an MD simulation would provide insights into the stability of the hydrophobic interactions of the adamantyl group and the hydrogen bonds formed by the rest of the molecule within the binding site of a target. nih.gov This level of detail is invaluable for understanding the determinants of binding and for the rational design of more potent and selective molecules.

Ligand-Protein Complex Stability and Dynamic Behavior

No molecular dynamics (MD) simulation studies specifically investigating the stability and dynamic behavior of a this compound-protein complex were found. In general, MD simulations are a powerful tool to assess the stability of a ligand within a protein's binding site. nih.govresearchgate.net These simulations can calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time to determine if the binding pose is stable. nih.gov For related structures, such as adamantane derivatives interacting with protein channels or peptides bound to receptors, MD simulations have been used to understand binding mechanisms and stability. researchgate.net However, without a specific protein target and associated simulation data for this compound, no analysis can be provided.

Solvent Effects and Hydration Shell Analysis

There is no available research on the solvent effects or the specific hydration shell of this compound. This type of analysis typically involves computational simulations to understand how water molecules are organized around a solute and how they influence its conformation and interactions. For example, studies on peptides have shown that the interaction strength with water molecules in the first hydration shell can directly impact the vibrational frequencies of functional groups like carbonyls. mdpi.com Such analyses provide insight into the compound's solubility and its interactions in an aqueous biological environment, but the specific data for this compound is absent from the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development (for In Vitro Activity)

No Quantitative Structure-Activity Relationship (QSAR) models or pharmacophore hypotheses have been published specifically for this compound or a series of its direct analogs.

2D and 3D-QSAR Methodologies for Activity Prediction

QSAR studies are contingent on a dataset of multiple compounds with measured biological activity against a specific target. mdpi.comresearchgate.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build a statistical model correlating the compounds' structural properties with their activity. researchgate.net While 3D-QSAR models have been developed for other series of adamantane derivatives to predict their inhibitory activity against targets like P-glycoprotein, no such model exists for the requested compound. researchgate.net

Identification of Key Structural Descriptors Correlating with In Vitro Biological Impact

The identification of key structural descriptors—such as specific electronic, steric, or hydrophobic features—that correlate with biological activity is the primary output of a QSAR analysis. researchgate.net Without a QSAR study on this compound and its derivatives, it is not possible to identify the specific molecular properties of this compound that are critical for a potential biological effect.

Scaffold Analysis and Derivative Design Using Computational Approaches

There are no computational studies in the public domain that analyze the adamantylcarbonyl-prolinate scaffold for the purpose of designing new derivatives. Such studies typically involve exploring how modifications to the core scaffold might enhance binding affinity or other desirable properties. Molecular modeling has been used to assess how different scaffolds, including adamantane and proline, can be used to build mimetics of larger molecules, and how the flexibility of such scaffolds impacts binding affinity. researchgate.net However, a specific computational analysis aimed at designing derivatives of this compound has not been reported.

Mechanistic Investigations of Biological Interactions in Vitro and Ex Vivo Models

Enzyme Inhibition and Activation Mechanisms

Kinetic Studies of Enzyme-Ligand Interactions (e.g., determination of Ki, IC50, Vmax, Km)

No published studies were found that report the determination of kinetic parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the maximum reaction velocity (Vmax), or the Michaelis constant (Km) for methyl 1-(1-adamantylcarbonyl)prolinate with any enzyme.

Elucidation of Inhibitory Mechanisms (Competitive, Non-competitive, Uncompetitive)

There is no available research that elucidates the potential inhibitory mechanism—whether competitive, non-competitive, or uncompetitive—of this compound against any enzymatic target.

Allosteric Modulation and Orthosteric Binding Site Analysis

No information exists in the scientific literature regarding the allosteric modulation or orthosteric binding site interactions of this compound.

Target Specificity and Selectivity Profiling Against Enzyme Panels

There are no published data on the screening of this compound against panels of enzymes to determine its target specificity and selectivity profile.

Receptor Binding Profiling and Ligand Affinity Determination (In Vitro Cell-Free Systems)

Radioligand Binding Assays and Competition Experiments

No studies utilizing radioligand binding assays or competition experiments to determine the receptor binding profile and ligand affinity of this compound have been reported in the available literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real-time, including the association (k_a_) and dissociation (k_d_) rates, and to determine the binding affinity (K_D_) between a ligand and an analyte. This method involves immobilizing one interacting partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) across the surface. Changes in the refractive index at the sensor surface, which correspond to the binding and dissociation events, are detected and recorded in a sensorgram.

Despite the utility of SPR in characterizing biomolecular interactions, a review of available scientific literature reveals no specific studies that have employed this technique to investigate the binding kinetics of this compound with any biological target. Consequently, there is no published data, such as association rates, dissociation rates, or equilibrium dissociation constants, for this compound.

Cellular Uptake and Intracellular Distribution Studies (In Vitro Cell Line Models)

Understanding how a compound enters cells and where it localizes is fundamental to elucidating its mechanism of action. These investigations typically involve in vitro models using cultured cell lines.

Permeability Assays in Model Cell Systems

Permeability assays using model cell systems, such as the Caco-2 (human colon adenocarcinoma) or Madin-Darby canine kidney (MDCK) cell lines, are standard in vitro tools for predicting the intestinal absorption of compounds. These cells form a confluent monolayer on a semi-permeable support, creating a barrier that mimics the intestinal epithelium. The apparent permeability coefficient (P_app_) is calculated to quantify the rate at which a compound crosses this monolayer.

A thorough search of scientific databases and literature indicates that this compound has not been the subject of permeability studies using Caco-2 or other model cell systems. As a result, no experimental data on its P_app_ values or transport mechanisms (passive diffusion, active transport) are available.

Subcellular Localization Studies Using Fluorescence Microscopy or Fractionation

Determining the specific location of a compound within a cell (e.g., nucleus, mitochondria, cytoplasm) is crucial for identifying its potential molecular targets and cellular functions. A common method is fluorescence microscopy, where the compound or its target is labeled with a fluorescent tag to visualize its distribution within the cell. Another approach is subcellular fractionation, which involves separating cellular components into different fractions to quantify the compound's presence in each.

There are no published research articles describing the use of fluorescence microscopy or subcellular fractionation to determine the intracellular distribution of this compound. Therefore, its specific subcellular localization remains uncharacterized.

Modulation of Cellular Processes and Biochemical Pathways (In Vitro Cell Culture and Cell-Free Systems)

Investigating a compound's effect on cellular processes and biochemical pathways provides direct insight into its biological activity and potential therapeutic applications.

Impact on Microorganism Growth and Viability (Antimicrobial Research)

Compounds containing an adamantane (B196018) moiety or those classified as proline-rich peptides have been investigated for their antimicrobial properties. Such research typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

However, specific studies evaluating the antimicrobial activity of this compound against any bacterial or fungal strains are absent from the current scientific literature. No MIC values or data on its impact on microbial growth and viability have been reported.

Cellular Viability and Toxicity Profiling (In Vitro Cell Lines)

Assessing a compound's effect on the viability of mammalian cells is a critical step in its biological evaluation. Cytotoxicity assays, such as the MTT assay, are used to measure the concentration at which a compound induces cell death, often expressed as the half-maximal inhibitory concentration (IC₅₀). This profiling helps to determine the therapeutic window of a compound.

No studies detailing the in vitro cytotoxicity or viability profiling of this compound in any mammalian cell lines were found in a comprehensive literature search. Consequently, there is no available data regarding its IC₅₀ values or general effects on cellular viability.

Biochemical Pathway Analysis (e.g., enzyme assays in cell lysates)

There is no publicly available research that has investigated the effect of this compound on specific biochemical pathways using techniques such as enzyme assays in cell lysates. To determine its biological activity, researchers would typically screen the compound against a panel of enzymes or in cell-based assays that monitor specific cellular processes. For instance, given its structure, it might be hypothesized to interact with proteases, peptidases, or other enzymes that recognize proline residues. However, without experimental data, its specific targets and mechanisms of action remain unknown.

Structure-Activity Relationship (SAR) Elucidation from Experimental Data

A critical aspect of drug discovery involves understanding the relationship between a molecule's structure and its biological activity. This is typically achieved by synthesizing and testing a series of related compounds.

Systematic Modification of Adamantyl and Prolinate Moieties

To elucidate the SAR of this compound, a systematic medicinal chemistry campaign would be necessary. This would involve creating analogs with modifications to both the adamantyl and prolinate parts of the molecule.

Table 1: Hypothetical Modifications for SAR Studies

| Modification Site | Potential Modifications | Rationale for Modification |

| Adamantyl Moiety | Substitution on the adamantyl cage (e.g., with hydroxyl, amino, or alkyl groups) | To explore the impact of polarity and steric bulk on target binding. |

| Replacement with other bulky lipophilic groups (e.g., cyclohexyl, tert-butyl) | To determine the necessity of the adamantyl cage for activity. | |

| Prolinate Moiety | Variation of the ester group (e.g., ethyl, tert-butyl ester) | To assess the influence of the ester on cell permeability and hydrolysis. |

| Replacement of the proline ring with other amino acids (e.g., pipecolic acid, azetidine-2-carboxylic acid) | To investigate the importance of the five-membered ring for activity. | |

| Modification of the proline ring (e.g., hydroxylation) | To introduce new hydrogen bonding interactions. |

Analysis of Stereochemical Influence on Activity

Proline contains a stereocenter at its alpha-carbon. Therefore, this compound can exist as two different enantiomers: methyl 1-(1-adamantylcarbonyl)-L-prolinate and methyl 1-(1-adamantylcarbonyl)-D-prolinate. It is well-established in pharmacology that stereochemistry can have a profound impact on biological activity. The two enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of biological activity.

Table 2: Potential Stereochemical Considerations

| Stereoisomer | Potential Biological Relevance |

| L-prolinate derivative | May interact with biological systems that preferentially recognize the natural L-amino acids. |

| D-prolinate derivative | May exhibit different or no activity, or could be more resistant to enzymatic degradation. |

A comprehensive study would require the synthesis and biological evaluation of both the L- and D-enantiomers, as well as the racemic mixture, to understand the stereochemical requirements for its interaction with any biological target. As no such studies have been published, the influence of stereochemistry on the activity of this compound is currently unknown.

Strategic Applications in Chemical Biology and Advanced Scaffold Design

Design and Synthesis of Advanced Adamantane-Prolinate Hybrid Scaffolds for Diverse Biological Targets

The design of adamantane-prolinate hybrid scaffolds is a strategic approach in modern drug discovery, aiming to combine the advantageous properties of both the adamantane (B196018) moiety and the proline ring system. nih.govresearchgate.net The adamantane cage, often referred to as a "lipophilic bullet," provides a three-dimensional, rigid, and highly lipophilic core. nih.govresearchgate.netpublish.csiro.au This feature is frequently exploited to enhance the ability of a molecule to interact with lipophilic binding pockets within biological targets and to improve its pharmacokinetic profile by increasing membrane permeability. nih.govresearchgate.net The proline residue, a unique secondary amino acid, introduces significant conformational constraints on the peptide backbone, which can be crucial for pre-organizing a molecule into a bioactive conformation for optimal receptor binding. nih.govresearchgate.net

The synthesis of these hybrid scaffolds typically involves the coupling of an activated adamantane carboxylic acid derivative with the nitrogen atom of the proline ring, in this case, methyl prolinate. The resulting amide bond is relatively stable, and the adamantane group can protect adjacent functional groups from metabolic degradation. nih.gov Researchers have developed various synthetic routes to create multifunctional adamantane scaffolds, allowing for the attachment of multiple proline units or other bioactive peptides. nih.govresearchgate.netnih.gov These poly-functionalized adamantane derivatives offer the potential for creating multivalent ligands that can simultaneously engage multiple binding sites on a target protein, leading to enhanced affinity and selectivity. researchgate.net

The versatility of the adamantane-prolinate scaffold has led to its exploration against a wide array of biological targets. nih.gov The incorporation of this motif has been instrumental in the development of inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV), soluble epoxide hydrolases, and protein phosphatase 2A. nih.gov Furthermore, these scaffolds have been employed to create potent ligands for central nervous system (CNS) targets such as NMDA, AMPA, and KATP channels. nih.gov The ability of the adamantane moiety to facilitate crossing of the blood-brain barrier makes these hybrids particularly attractive for neurological drug discovery. researchgate.net

Table 1: Examples of Biological Targets for Adamantane-Containing Compounds

| Target Class | Specific Examples | Reference |

|---|---|---|

| Enzymes | Dipeptidyl peptidase-IV (DPP-IV), Soluble epoxide hydrolases, 11β-HSD1 | nih.gov |

| Ion Channels | NMDA receptors, AMPA receptors, KATP channels, M2 proton channel (Influenza A) | nih.govmdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Sigma (σ) receptors, Cannabinoid receptors | researchgate.netpublish.csiro.au |

| Other Proteins | P2X7 receptor, Cyclin-dependent kinases (CDKs) | publish.csiro.aumdpi.com |

Development of Molecular Probes and Chemical Tools for Biochemical Research

The unique physicochemical properties of adamantane-prolinate derivatives make them excellent candidates for the development of molecular probes and chemical tools to investigate complex biological processes. publish.csiro.au The adamantane cage can serve as a robust anchor for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core binding properties of the molecule. nih.gov This allows for the visualization and tracking of the molecule's interaction with its biological target in real-time.

For instance, adamantane-based amphiphiles have been synthesized and utilized to study the solubilization and stabilization of membrane proteins, which are notoriously difficult to investigate in their native environment. researchgate.net The lipophilic adamantane group can insert into the lipid bilayer or detergent micelles, while a linked hydrophilic portion helps to maintain the protein's solubility and structural integrity. researchgate.net

Furthermore, adamantane-derived scaffolds have been designed as ligands for specific receptors, such as the sigma-2 receptor, which is overexpressed in many types of tumors. nih.gov By conjugating these adamantane-based ligands to imaging agents, researchers can develop molecular probes for the non-invasive detection and characterization of tumors. nih.gov The inherent stability and defined three-dimensional structure of the adamantane-prolinate core provide a reliable platform for the precise positioning of functional groups required for specific biological recognition and reporting. researchgate.netpublish.csiro.au

Integration into Peptidomimetic Design for Conformational Control and Enhanced Stability

A significant application of the methyl 1-(1-adamantylcarbonyl)prolinate scaffold lies in the field of peptidomimetics. researchgate.net Peptides are often limited as therapeutic agents due to their poor metabolic stability and low bioavailability. nih.gov Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements that mimic the essential features of a peptide's bioactive conformation while being resistant to enzymatic degradation. researchgate.netnih.gov

Moreover, the adamantane moiety can sterically hinder the approach of proteolytic enzymes, thereby increasing the metabolic stability and plasma half-life of the peptidomimetic. nih.govresearchgate.net The incorporation of adamantane-proline chimeras into peptide sequences has been shown to enhance their resistance to degradation by enzymes like trypsin and chymotrypsin. nih.gov This increased stability is a critical factor in the development of peptide-based drugs with improved pharmacokinetic properties. nih.govresearchgate.net

Table 2: Impact of Adamantane and Proline on Peptidomimetic Properties

| Feature | Contribution of Adamantane | Contribution of Proline | Combined Effect | Reference |

|---|---|---|---|---|

| Conformation | Rigid scaffold, restricts local conformation | Induces turns, defined backbone geometry | Highly constrained, pre-organized structure | nih.govresearchgate.netmdpi.com |

| Stability | Steric shielding from proteases | - | Enhanced metabolic stability, increased half-life | nih.govnih.govresearchgate.net |

| Lipophilicity | High lipophilicity | Moderate lipophilicity | Increased membrane permeability | nih.govresearchgate.net |

| Bioavailability | Can improve oral absorption | - | Potentially enhanced bioavailability | nih.govresearchgate.net |

Role in Organocatalysis and Asymmetric Transformations (beyond its own synthesis)

While the synthesis of this compound itself is a key chemical transformation, derivatives of this compound have also found application as catalysts in other chemical reactions. Specifically, prolinamides bearing an adamantane moiety have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions. rsc.orgresearchgate.net

In these reactions, the proline core acts as the catalytic center, forming an enamine intermediate with a ketone substrate, which then reacts with an aldehyde in a stereocontrolled manner. The adamantane group, attached to the amide nitrogen of the proline, plays a crucial role in enhancing the catalyst's activity and selectivity. rsc.org It is believed that the bulky adamantane group helps to create a well-defined chiral environment around the catalytic center, which effectively shields one face of the enamine intermediate, leading to high diastereoselectivity and enantioselectivity in the aldol product. rsc.orgresearchgate.net

Notably, the use of an adamantane-containing prolinamide catalyst has been shown to be particularly effective in brine, providing high yields and selectivities. rsc.org This demonstrates the potential for developing robust and efficient organocatalytic systems for green chemistry applications. The ability to recover and reuse the catalyst further adds to its practical utility. rsc.org

Exploitation of the Adamantane Cage Effect on Lipophilicity and Membrane Permeation (Pre-Clinical Relevance)

The pronounced lipophilicity of the adamantane cage is one of its most strategically exploited features in medicinal chemistry, with significant pre-clinical relevance. nih.govresearchgate.net The incorporation of an adamantane moiety into a drug candidate can dramatically increase its lipophilicity, which is a key determinant of its ability to cross biological membranes. nih.govmdpi.com This "adamantane cage effect" is often leveraged to improve the absorption and distribution of drugs, particularly for targets located within the central nervous system, which are protected by the formidable blood-brain barrier. researchgate.netnih.gov

Numerous studies have demonstrated that the addition of an adamantyl group enhances the permeability of various compounds across lipid bilayers. mdpi.comnih.govpensoft.net This is attributed to the favorable partitioning of the non-polar adamantane cage into the hydrophobic core of the cell membrane. nih.govnih.gov Computational and experimental data have shown that adamantane-containing molecules have a strong preference for localizing within the lipid bilayer, which can be a crucial first step for reaching intracellular targets. nih.gov

The predictable and significant increase in lipophilicity conferred by the adamantane group makes it a valuable tool in drug design for optimizing ADME (absorption, distribution, metabolism, and excretion) properties. nih.govmdpi.com For instance, the calculated logarithm of the partition coefficient (cLogP), a measure of lipophilicity, can be increased by approximately 3.1 units upon the introduction of an adamantyl group. researchgate.net This enhanced lipophilicity, combined with the metabolic stability imparted by the rigid cage, contributes to an improved pharmacokinetic profile, a critical aspect of preclinical drug development. nih.govnih.gov

Future Research Directions and Unexplored Avenues for Methyl 1 1 Adamantylcarbonyl Prolinate Research

Exploration of Novel Synthetic Methodologies, including Flow Chemistry and Green Chemistry Approaches

Future synthetic research on methyl 1-(1-adamantylcarbonyl)prolinate should pivot towards more efficient, sustainable, and scalable methods. Traditional batch synthesis, while effective at the lab scale, often presents challenges in reproducibility, safety, and waste generation.

Flow Chemistry: Continuous flow chemistry offers a promising alternative, providing superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org This technology can enhance reaction efficiency, improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate seamless multi-step syntheses. durham.ac.uk For the synthesis of adamantane-proline derivatives, a flow-based approach could streamline the coupling of adamantane-1-carbonyl chloride with methyl prolinate, potentially increasing yield and purity while reducing reaction times. mit.edu Furthermore, integrated in-line purification and real-time reaction monitoring can be incorporated into flow systems, accelerating the optimization process. durham.ac.uk

Green Chemistry: The principles of green chemistry should be a central consideration in developing new synthetic routes. This involves minimizing waste, using less hazardous reagents, and improving atom economy. cinz.nz For instance, research could explore catalytic alternatives to stoichiometric reagents and the use of greener solvents. cinz.nz The development of methods that reduce the number of synthetic steps, such as one-pot procedures, would also align with green chemistry goals, as has been demonstrated for other adamantane (B196018) derivatives. mdpi.com The combination of flow processes with green chemistry principles, such as using immobilized catalysts or reagents in packed-bed reactors, could lead to highly efficient and environmentally benign manufacturing processes for this class of compounds. mit.educinz.nz

Advanced Structural Biology Studies of Ligand-Target Complexes (e.g., Cryo-EM, X-ray crystallography of protein-ligand complexes)

A fundamental understanding of how this compound interacts with its biological targets is crucial for rational drug design. High-resolution structural techniques are paramount in elucidating these interactions.

X-ray Crystallography: X-ray crystallography remains a dominant technique for obtaining atomic-resolution structures of protein-ligand complexes. nih.gov Future work should focus on co-crystallizing this compound or its analogs with their target proteins. This would reveal the precise binding mode, identify key amino acid residues involved in the interaction, and clarify the role of the adamantane and proline moieties in binding. nih.govmdpi.com Such structural data provides an invaluable blueprint for designing next-generation compounds with improved affinity and selectivity. frontiersin.org

Cryo-Electron Microscopy (Cryo-EM): For large or conformationally flexible protein targets that are difficult to crystallize, single-particle cryo-electron microscopy (cryo-EM) has become a powerful complementary tool. nih.gov Cryo-EM can provide near-atomic resolution structures of macromolecular complexes in a state that is often closer to their native condition in solution. nih.govnih.gov This technique would be particularly beneficial for studying the interaction of adamantane-proline ligands with large, multi-subunit protein assemblies, revealing conformational changes induced upon ligand binding. acspubs.org Combining computational modeling with cryo-EM density maps can further refine the placement and interaction of the ligand within the binding pocket. acspubs.org

These structural biology efforts will be essential for translating the initial promise of the adamantane-proline scaffold into highly optimized molecular entities.

Integration of Multi-Omics Data for Comprehensive Biological Profiling (In Vitro/Ex Vivo Systems)

To build a comprehensive picture of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of various "omics" technologies can provide an unbiased, holistic view of the compound's impact on cellular networks.

Multi-Omics Strategy: Utilizing a combination of genomics, transcriptomics (RNA-sequencing), proteomics, and metabolomics on in vitro or ex vivo models (e.g., cell cultures or tissue samples) treated with the compound can reveal its mechanism of action and potential off-target effects. nih.govnih.gov For example, transcriptomic analysis can identify genes whose expression is altered by the compound, while proteomics and phosphoproteomics can reveal changes in protein levels and signaling pathway activation. nih.gov Metabolomics can then provide a functional readout of the resulting changes in cellular metabolism.

This integrated approach allows for the construction of detailed molecular profiles and the identification of novel biomarkers of response. researchgate.net By applying multi-omics to different cell types or disease models, researchers can delineate the context-dependent activities of the adamantane-proline scaffold, guiding its development for specific therapeutic applications. youtube.com

Development of High-Throughput Screening Assays for Analog Discovery and Lead Identification

The discovery of novel and more potent analogs based on the this compound scaffold requires robust and efficient screening methods.

High-Throughput Screening (HTS): Developing and validating high-throughput screening (HTS) assays is a critical next step. springernature.com These assays, whether biochemical or cell-based, would enable the rapid evaluation of large libraries of chemical compounds. The goal would be to identify analogs with improved activity, selectivity, or pharmacokinetic properties. HTS can be used to explore a wide range of modifications to both the adamantane and proline parts of the molecule, systematically mapping the structure-activity relationship (SAR). nih.gov

Fragment-Based and Virtual Screening: In parallel, fragment-based screening using techniques like X-ray crystallography can identify smaller molecular fragments that bind to the target protein. mdpi.com These hits can then be elaborated or linked together, guided by the adamantane-proline structure, to build new, high-affinity ligands. Virtual screening, using computational docking of large compound libraries into the target's binding site (once structurally characterized), offers a complementary and cost-effective method to prioritize compounds for synthesis and biological testing. whiterose.ac.uk

Addressing Challenges in Adamantane-Proline Scaffold Chemistry and Translation to Pre-Clinical Research

The translation of any promising chemical scaffold from the laboratory to pre-clinical studies is fraught with challenges. The adamantane-proline scaffold is no exception.

Medicinal Chemistry Challenges: While the adamantane group often enhances lipophilicity, which can improve cell permeability, it can also lead to poor solubility and potential metabolic liabilities. nih.govnih.gov Future medicinal chemistry efforts must focus on optimizing the physicochemical properties of the scaffold. This includes synthesizing analogs with modified adamantane cages or altered proline substituents to fine-tune properties like solubility, metabolic stability, and off-target activity. whiterose.ac.uknih.gov Research into multipodal scaffolds built on adamantane or proline could also offer new avenues for creating compounds with tailored properties and improved binding affinity through multivalency. researchgate.net

Pre-Clinical Translation: A significant hurdle is bridging the gap between in vitro activity and in vivo efficacy. Early pre-clinical assessment should involve a suite of ADME (absorption, distribution, metabolism, and excretion) profiling assays to identify potential liabilities. Understanding how the adamantane-proline structure influences these properties is key. For instance, while some adamantane-containing drugs have been successful, the scaffold itself is not universally applicable and requires careful optimization for each biological target. nih.govnih.gov A systematic approach to evaluating these properties early in the discovery process will be crucial for the successful translation of this chemical series.

Exploration of Chiral Purity Impact on Biological Interactions and Mechanism

The proline component of this compound is chiral, meaning it exists as two non-superimposable mirror images (enantiomers). Biological systems are inherently chiral, and it is common for enantiomers of a drug to have vastly different pharmacological activities.

Enantioselectivity: It is imperative to synthesize and test both the (S)-proline and (R)-proline versions of the compound, as well as any other stereoisomers, to determine if the biological activity is stereospecific. nih.gov Often, one enantiomer is significantly more active (the eutomer) while the other is less active or even responsible for undesirable side effects (the distomer). nih.gov

Mechanistic Insights: Studying the enantioselectivity of binding and activity can provide profound insights into the molecular recognition events at the target site. Advanced structural studies, as described in section 7.2, should be performed with the individual, chirally pure enantiomers. This will reveal the three-dimensional basis for any observed differences in activity, highlighting the specific interactions that are only possible for the more active stereoisomer. This knowledge is critical for ensuring that any future clinical candidate is developed as a single, chirally pure isomer, maximizing efficacy and minimizing potential risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-(1-adamantylcarbonyl)prolinate, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves coupling 1-adamantylcarbonyl chloride with methyl prolinate under anhydrous conditions. Key steps include refluxing in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Purification via column chromatography (e.g., hexane/ethyl acetate gradient) and validation through -NMR (e.g., adamantyl proton signals at δ 1.6–2.1 ppm) and FTIR (C=O stretch at ~1700 cm) are critical. Yield optimization may require adjusting stoichiometry or solvent polarity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-technique validation is essential:

- X-ray crystallography : Resolve adamantyl cage geometry and proline ester conformation (if single crystals are obtainable).

- 2D NMR (COSY, HSQC) : Assign proline backbone protons and confirm adamantyl coupling patterns.

- Mass spectrometry (HRMS) : Verify molecular ion [M+H] with <5 ppm error.

Discrepancies in spectral data (e.g., unexpected splitting in -NMR) may indicate impurities or stereochemical irregularities, necessitating recrystallization or alternative purification methods .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : For protease inhibition studies:

- Fluorometric assays : Use substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH (λ=320 nm, λ=405 nm) to measure inhibition kinetics.

- Dose-response curves : Calculate IC values with triplicate runs and controls (e.g., EDTA for metalloproteases).

- Cytotoxicity screening : Employ MTT assays on HEK-293 cells to rule out nonspecific toxicity at bioactive concentrations. Data should be normalized to vehicle controls and statistically validated (p<0.05, ANOVA) .

Advanced Research Questions

Q. How can computational modeling refine the design of this compound derivatives for enhanced target binding?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into target active sites (e.g., MMP-9) using flexible side-chain algorithms. Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 50–100 ns.

- Free-energy perturbation (FEP) : Calculate ΔΔG for adamantyl modifications to predict affinity improvements.

- ADMET prediction (SwissADME) : Optimize logP (<5) and polar surface area (>60 Ų) to balance permeability and solubility. Experimental validation of top candidates is mandatory to address false positives in silico .

Q. What strategies resolve discrepancies between computational binding predictions and experimental inhibition data?

- Methodological Answer :

- Force field calibration : Re-parameterize charges (e.g., using RESP) for adamantyl groups to improve electrostatic accuracy.

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.

- Synchrotron crystallography : Resolve ligand-protein structures to identify unmodeled binding pockets or conformational changes. Statistical analysis (e.g., RMSD clustering) can quantify model-experiment alignment .

Q. How should environmental fate studies be designed to assess this compound’s persistence in aquatic systems?

- Methodological Answer :

- OECD 308 guideline : Incubate the compound in water-sediment systems under controlled light/temperature. Monitor degradation via LC-MS/MS at intervals (0, 7, 30 days).

- QSAR modeling : Predict biodegradation pathways using EPI Suite’s BIOWIN module.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or cleaved products. Compare half-lives (t) with structurally similar adamantyl derivatives to infer stability trends .

Q. What experimental designs mitigate confounding variables in in vivo efficacy studies of this compound?

- Methodological Answer :

- Randomized block design : Assign treatment groups (n≥6) by body weight/litter to reduce variability.

- Dose escalation : Include a vehicle control, sub-therapeutic, therapeutic, and toxic dose to establish a safety window.

- Blinded histopathology : Use independent evaluators to score tissue sections for inflammation or necrosis. Covariate adjustment (ANCOVA) accounts for baseline differences in biomarker levels .

Methodological Integration Questions

Q. How can researchers integrate NMR crystallography to resolve ambiguous structural features of this compound?

- Methodological Answer : Combine -CP/MAS NMR with DFT calculations (Gaussian09) to correlate chemical shifts with crystal packing. For example, adamantyl C–H shifts (~30 ppm) can distinguish between axial/equatorial conformers. Cross-validate with PXRD patterns to confirm phase purity .

Q. What frameworks align this compound’s mechanistic studies with broader biochemical theories?

- Methodological Answer : Link findings to the "lock-and-key" or "induced-fit" hypotheses. For instance, if the compound exhibits noncompetitive inhibition, use steady-state kinetics (Lineweaver-Burk plots) to propose allosteric modulation. Cite precedents (e.g., adamantyl-based antiviral drugs) to contextualize novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.